Arginine derivative which is a substrate for many proteolytic enzymes. As a substrate for the esterase from the first component of complement, it inhibits the action of C(l) on C(4).
Tame
CAS No.: 901-47-3
Cat. No.: VC20748113
Molecular Formula: C14H22N4O4S
Molecular Weight: 342.42 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 901-47-3 |
---|---|
Molecular Formula | C14H22N4O4S |
Molecular Weight | 342.42 g/mol |
IUPAC Name | methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Standard InChI | InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1 |
Standard InChI Key | FKMJXALNHKIDOD-LBPRGKRZSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC |
Boiling Point | 86.3 °C |
Flash Point | -11 °C |
Melting Point | -80 °C |
Tert-Amyl Methyl Ether (TAME)
Property | Value |
---|---|
Chemical Formula | (CH₃)₃CH₂COCH₃ |
Boiling Point | 86°C |
Freezing Point | -80°C |
Odor | Ethereous |
Peroxide Formation | Does not form peroxides on storage |
Stabilizer Requirement | None required |
Manufacturing Process and Synthesis
Tert-Amyl Methyl Ether is produced through a series of carefully controlled catalytic reactions. The manufacturing process typically involves:
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Catalytic reaction between methanol (MeOH) and 2-methyl-2-butene (2M2B)
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Reaction with isoamylenes 2-methyl-1-butene (2M1B)
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Three simultaneous equilibrium reactions occurring during production: two etherification reactions and one isomerization reaction between isoamylene
Research on optimizing the synthesis process has involved experiments conducted in batch reactors at temperatures ranging from 313-343 K (40-70°C), using ion-exchange resins as catalysts. Specifically, studies have utilized the NKC-9 ion-exchange resin to catalyze the synthesis of Tert-Amyl Methyl Ether from ethanol and 2-methyl-1-butene . The reaction pressure is calculated using Gibbs free energy minimization methods, with activity coefficients calculated using the Wilson method to determine equilibrium constants .
Applications and Industrial Uses
Tert-Amyl Methyl Ether serves several critical functions across different industries:
Fuel Enhancement and Oxygenation
The primary application of Tert-Amyl Methyl Ether is as an oxygenate additive in gasoline, where it serves multiple purposes:
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Octane enhancement: Improves the performance characteristics of the fuel by increasing its octane number
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Replacement for banned tetraethyl lead compounds: Provides a more environmentally acceptable means of enhancing fuel performance
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Oxygen content enhancement: Increases the oxygen content in gasoline, ensuring more complete fuel combustion
The addition of Tert-Amyl Methyl Ether to fuel results in reduced emissions of volatile organic compounds and promotes complete combustion, thereby minimizing harmful emissions including hydrocarbons, nitrogen oxides (NOx), and sulfur oxides (SOx) .
Chemical Solvent Applications
Tert-Amyl Methyl Ether has gained recognition as an environmentally friendly alternative to traditional ether solvents in organic synthesis. Its wide temperature operating range (from -80°C to 86°C) makes it suitable for diverse reaction conditions . It functions effectively as:
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A reaction medium for condensation reactions
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A medium for coupling reactions, including Grignard reactions and Suzuki reactions
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A medium for metal hydride reductions
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An extraction solvent that can replace more environmentally problematic solvents such as dichloromethane, aromatics, and other ethers
Table 2: Applications of Tert-Amyl Methyl Ether
Application Category | Specific Uses | Benefits |
---|---|---|
Fuel Additive | Octane enhancement | Improves fuel performance |
Fuel Additive | Replacement for tetraethyl lead | Reduces environmental impact |
Fuel Additive | Oxygen content enhancement | Ensures complete combustion |
Solvent | Medium for condensation reactions | Environmentally friendly alternative |
Solvent | Medium for coupling reactions | Wide temperature range for reactions |
Solvent | Extraction solvent | Replaces more harmful solvents |
Market Analysis and Future Prospects
The global Tert-Amyl Methyl Ether market is influenced by several key factors that shape its growth trajectory:
Market Drivers
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Government Initiatives: Stringent regulations regarding the mandatory use of oxygenating agents in fuel to ensure complete combustion and minimize exhaust gas emissions (particularly SOx and NOx) have boosted demand for Tert-Amyl Methyl Ether and similar ether compounds
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Industry Demand: Increasing fuel consumption across various sectors, including oil & gas and marine industries, is creating substantial demand for Tert-Amyl Methyl Ether as a fuel additive
Market Segmentation
The market for Tert-Amyl Methyl Ether can be segmented in multiple ways:
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By Application:
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By Geography:
The Asia Pacific region holds a dominant position in the global market, primarily due to increasing fuel demand from rapidly developing Asian economies .
Key Market Players
Major companies active in the global Tert-Amyl Methyl Ether market include:
Table 3: Market Drivers and Restraints for Tert-Amyl Methyl Ether
Factor Type | Specific Factors | Impact |
---|---|---|
Market Driver | Stringent emission regulations | Positive |
Market Driver | Increasing fuel consumption | Positive |
Market Driver | Replacement for banned tetraethyl lead | Positive |
Market Restraint | Highly flammable nature | Negative |
Tosylarginine Methyl Ester (TAME)
Chemical Identity and Structure
Tosylarginine Methyl Ester represents an entirely different compound that also bears the abbreviation "TAME." It is an L-arginine ester in which one of the hydrogens attached to the alpha-nitrogen is substituted by a tosyl group .
Its detailed chemical characteristics include:
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Molecular Formula: C₁₄H₂₂N₄O₄S
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Molecular Weight: 342.42 g/mol
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IUPAC Name: methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate
From a structural classification perspective, Tosylarginine Methyl Ester is:
Table 4: Physical and Chemical Properties of Tosylarginine Methyl Ester
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₂N₄O₄S |
Molecular Weight | 342.42 g/mol |
IUPAC Name | methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Chemical Classification | L-arginine ester, sulfonamide, methyl ester, guanidine |
Biological Functions and Research Applications
Tosylarginine Methyl Ester serves primarily as a substrate for various proteolytic enzymes, making it valuable in biochemical and medical research. One of its significant biological functions is as a substrate for the esterase from the first component of complement, where it inhibits the action of C(1) on C(4) .
Its specific research applications include:
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Studies involving enzymatic activity measurement
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Complement system research
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Proteolytic pathway investigations
Table 5: Biological Functions and Applications of Tosylarginine Methyl Ester
Function/Application | Description |
---|---|
Enzyme Substrate | Substrate for proteolytic enzymes |
Complement System | Inhibits action of C(1) on C(4) as substrate for esterase |
Comparative Analysis of the Two "Tame" Compounds
While sharing the same abbreviation, Tert-Amyl Methyl Ether and Tosylarginine Methyl Ester represent fundamentally different chemical entities with distinct:
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Chemical structures and compositions
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Physical properties and characteristics
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Applications and uses across industries
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Target industries (fuel/chemical vs. biochemical/medical research)
Table 6: Comparative Analysis of the Two "Tame" Compounds
Characteristic | Tert-Amyl Methyl Ether | Tosylarginine Methyl Ester |
---|---|---|
Chemical Class | Ether | L-arginine ester |
Formula | (CH₃)₃CH₂COCH₃ | C₁₄H₂₂N₄O₄S |
Primary Application | Fuel oxygenate | Enzyme substrate |
Industry | Petroleum/Chemical | Biochemical/Medical |
Physical State | Liquid with ethereous odor | Not specified in sources |
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